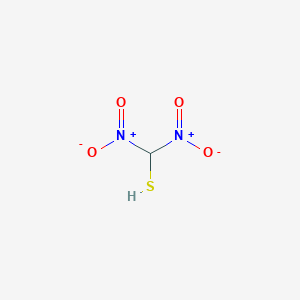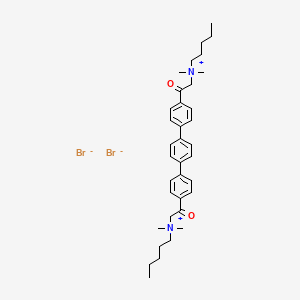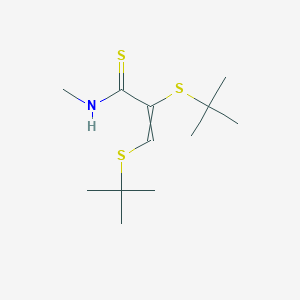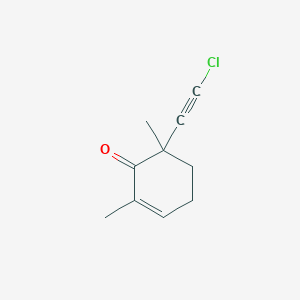
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring, along with two carbothioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate typically involves the reaction of 2,6-dimethylpyridine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
Industrial production of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate groups to thiols or other reduced forms.
Substitution: The methyl groups and carbothioate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of S2,S~6~-Dimethyl pyridine-2,6-dicarbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpyridine: A simpler analog with only methyl groups at the 2 and 6 positions.
6,6’-Dimethyl-2,2’-bipyridine: A related compound with two pyridine rings connected by a single bond and methyl groups at the 6 positions
Uniqueness
S~2~,S~6~-Dimethyl pyridine-2,6-dicarbothioate is unique due to the presence of carbothioate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
69945-43-3 |
|---|---|
Molekularformel |
C9H9NO2S2 |
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
2-S,6-S-dimethyl pyridine-2,6-dicarbothioate |
InChI |
InChI=1S/C9H9NO2S2/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
FBWNIIUWWWDZAR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)C1=NC(=CC=C1)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)






![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)





